REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](N(OC)C)=[O:7])=[CH:4][CH:3]=1.[O:14]1[CH2:19][CH2:18][CH2:17][O:16][CH:15]1[CH2:20][CH2:21][Mg]Br.[NH4+].[Cl-]>C1COCC1>[O:14]1[CH2:19][CH2:18][CH2:17][O:16][CH:15]1[CH2:20][CH2:21][C:6]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:13][CH:12]=1)=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
173 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)N(C)OC)C=C1
|
Name
|
(1,3-dioxan-2-ylethyl)magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCCC1)CC[Mg]Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(1,3-dioxan-2-ylethyl)magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(OCCC1)CC[Mg]Br
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |